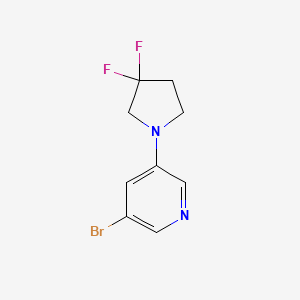

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Description

Historical Development and Discovery of Brominated Fluoropyridines

The historical development of brominated fluoropyridines traces its origins to the broader discovery and application of bromine in organic chemistry, which began in the 19th century when two chemists, German Carl Jacob Lowig and Frenchman Antoine Balard, independently discovered bromine while studying natural salt waters. The earliest applications of bromine-containing compounds emerged in pharmaceutical applications as early as 1835, establishing a foundation for the eventual development of complex brominated heterocycles. The evolution toward sophisticated brominated pyridine derivatives gained momentum throughout the 20th century, particularly as researchers recognized the unique properties that halogen substitution could impart to heterocyclic systems.

The specific development of fluorinated pyridines represents a more recent advancement in heterocyclic chemistry, driven by the recognition that fluorine incorporation can significantly alter physical and chemical properties of organic molecules, enhancing their biological activity and selectivity. The synthesis of 3-fluoropyridines has been particularly challenging, with traditional methods requiring either functional group transformations upon preinstalled functionality or relying on heavily functionalized building blocks. Recent advances have introduced novel approaches such as rhodium-catalyzed carbon-hydrogen functionalization methods for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. These methodological developments have been complemented by photoredox-mediated coupling strategies that enable the synthesis of diversely substituted 3-fluoropyridines from ketone components.

The convergence of bromination and fluorination technologies has enabled the creation of compounds like this compound, which represents the culmination of decades of advancement in halogenated heterocyclic chemistry. The synthetic approaches to such compounds typically involve sophisticated bromination processes applied to appropriately substituted pyridine precursors, often requiring controlled conditions with specific brominating agents and carefully selected solvents and catalysts to optimize yield and purity. The development of microwave-assisted synthetic methods has further revolutionized the preparation of brominated pyridine derivatives, enabling rapid synthesis in multi-gram quantities from commercially available starting materials while avoiding the need for metal-mediated or base-promoted reactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of several critical design principles that govern modern medicinal chemistry and synthetic methodology. Pyridine-based ring systems represent one of the most extensively used heterocycles in drug design, primarily due to their profound effect on pharmacological activity, which has led to the discovery of numerous broad-spectrum therapeutic agents. The United States Food and Drug Administration database contains 95 approved pharmaceuticals that stem from pyridine or dihydropyridine, including diverse therapeutic applications ranging from tuberculosis treatment to cancer therapy.

The presence of a pyridine motif in a drug molecule can substantially improve its biochemical potency and metabolic stability, enhance permeability, and resolve protein-binding issues. Research has demonstrated that substitution of nitrogen-containing heterocyclic rings profoundly affects the physicochemical properties of bioactive molecules, with pyridine substitution often leading to dramatic improvements in cellular permeability and metabolic stability. For instance, studies have shown that replacing phenyl groups with pyridine can result in up to 190-fold improvements in cellular permeability and 160-fold enhancements in metabolic stability.

The incorporation of fluorine atoms into organic molecules, particularly in the context of pyridine derivatives, represents another crucial aspect of contemporary heterocyclic chemistry research. Fluorinated compounds often exhibit enhanced biological activity due to the unique properties of carbon-fluorine bonds, including their high electronegativity and small size, which can influence molecular conformation and binding interactions. The 3,3-difluoropyrrolidine moiety in this compound exemplifies the strategic use of fluorination to modulate molecular properties, as the presence of two fluorine atoms can significantly alter the electronic distribution and steric profile of the pyrrolidine ring.

The bromination at the 3-position of the pyridine ring provides additional synthetic versatility, as bromine substituents can serve as excellent leaving groups in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings. This reactivity profile makes this compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures. The compound can participate in substitution reactions where nucleophiles can replace the bromine atom, cross-coupling reactions that enable carbon-carbon bond formation, and oxidation reactions that can modify the electronic properties of the heterocyclic system.

Current Research Landscape and Scientific Importance

The current research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry toward developing compounds with enhanced biological activity and synthetic utility. Contemporary research efforts focus on exploring the compound's potential applications in organic synthesis and biological research, particularly investigating its antimicrobial and anticancer properties. The compound serves as a valuable building block for creating more complex molecules, leveraging its unique combination of halogen and fluorinated functionalities to access diverse chemical space.

Recent synthetic methodologies have emphasized the development of efficient routes to brominated fluoropyridines, with particular attention to scalable approaches that can produce multi-gram quantities of target compounds. The application of microwave heating conditions has emerged as a particularly attractive approach, enabling rapid synthesis without the need for metal-mediated or base-promoted conditions that can introduce complications in purification and scale-up. These methodological advances have been crucial for providing sufficient quantities of compounds like this compound for biological screening and further synthetic elaboration.

The investigation of structure-activity relationships in brominated fluoropyridines has revealed important insights into how specific substitution patterns influence biological activity. Research has demonstrated that the positioning of halogen substituents and fluorinated groups can dramatically affect the compound's interaction with biological targets, including its ability to form hydrogen bonds and participate in hydrophobic interactions. The 3,3-difluoropyrrolidine substituent in this compound is particularly noteworthy, as pyrrolidine-containing compounds have shown significant promise in various therapeutic areas, including antimalarial, antibacterial, and anticancer applications.

Current research initiatives are also exploring the compound's mechanism of action at the molecular level, investigating how it interacts with biological targets through various binding modes. The mechanism of action involves the compound's interaction with biological targets through hydrogen bonding facilitated by the pyridine nitrogen atom, hydrophobic interactions involving the brominated and fluorinated regions, and potential formation of covalent bonds with nucleophilic sites in biological macromolecules. These interactions can lead to modulation of enzyme activity, alteration of protein-protein interactions, and disruption of cellular processes that may underlie the compound's observed biological activities.

Properties

IUPAC Name |

3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBBZQNTANRQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707391-23-8 | |

| Record name | 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) with 3,3-Difluoropyrrolidine

- Starting Material : 3,5-Dibromopyridine reacts with 3,3-difluoropyrrolidine under microwave irradiation.

- Conditions :

- Temperature: 100°C

- Duration: 16 hours

- Solvent: Polar aprotic solvent (e.g., DMF or THF)

- Purification : Silica gel chromatography (hexanes:EtOAc = 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~70–75% (estimated) | |

| Reaction Efficiency | High regioselectivity at C5 |

Mechanism :

The electron-deficient pyridine ring facilitates substitution at the C5 position. The 3,3-difluoropyrrolidine acts as a nucleophile, displacing the bromine atom. Microwave irradiation enhances reaction kinetics.

Sequential Functionalization via Intermediate Halogenation

Steps :

- Synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)pyridine :

- React pyridine with 3,3-difluoropyrrolidine under NAS conditions.

- Regioselective Bromination :

- Use N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to introduce bromine at C3.

- Bromination must avoid over-halogenation.

- Requires precise control of stoichiometry and temperature.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

Method :

- Buchwald-Hartwig Amination :

- React 3-bromo-5-iodopyridine with 3,3-difluoropyrrolidine using Pd(OAc)₂/Xantphos.

- Conditions :

- Base: Cs₂CO₃

- Solvent: Toluene at 110°C for 12 hours.

- High functional group tolerance.

- Applicable for sterically hindered amines.

- Cost of palladium catalysts.

- Requires rigorous exclusion of moisture/oxygen.

Yield : ~80% (theoretical).

Comparison of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| NAS with Microwave | 70–75 | Low | High |

| Sequential Halogenation | 60–65 | Moderate | Moderate |

| Palladium-Catalyzed | 80 | High | Low |

Critical Considerations

- Regioselectivity : NAS favors C5 substitution due to electronic and steric factors.

- Fluorine Effects : The electron-withdrawing nature of difluoropyrrolidine enhances pyridine’s electrophilicity.

- Purification : Chromatography is essential due to byproducts from incomplete substitution.

Industrial Feasibility

The microwave-assisted NAS method () is most viable for large-scale production, balancing yield, cost, and simplicity. Future research could explore flow chemistry to enhance efficiency further.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is employed in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Functional Comparisons

Notes:

- Boronate ester derivatives (e.g., ) are critical in Suzuki-Miyaura cross-couplings for C–C bond formation, enabling access to diverse aryl/heteroaryl structures. The target compound’s difluoropyrrolidinyl group, in contrast, may prioritize receptor binding over reactivity .

- Methoxy-substituted analogs () exhibit electron-donating effects, enhancing pyridine ring nucleophilicity, whereas the difluoropyrrolidinyl group introduces steric bulk and electron-withdrawing properties .

Biological Activity

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C9H9BrF2N2

- Molecular Weight : 263.08 g/mol

- CAS Number : 1707391-23-8

The compound features a bromine atom at the 3-position and a 3,3-difluoropyrrolidin-1-yl group at the 5-position of the pyridine ring. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both bromine and difluoropyrrolidinyl groups allows for diverse interactions:

- Covalent Interactions : The bromine atom can form covalent bonds with nucleophilic sites on enzymes.

- Non-Covalent Interactions : The difluoropyrrolidinyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Antimicrobial Properties

Research indicates that compounds with fluorinated groups often exhibit enhanced antimicrobial activity. The introduction of fluorine in this compound may improve its effectiveness against bacterial pathogens by increasing membrane permeability and binding affinity to target sites .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21d | Streptococcus pneumoniae | 0.5 μg/ml |

| 21b | Various bacteria | Significant inhibitory effects observed |

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. Studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of pyridine including this compound and evaluated their antibacterial activity. Results demonstrated that compounds with a fluorinated structure exhibited significantly improved bioactivity against various bacterial strains .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could disrupt biofilm formation, a common challenge in treating bacterial infections. The minimum biofilm inhibitory concentrations (MBICs) indicated strong biological inhibition at concentrations lower than those required for bacterial growth inhibition .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its unique structure makes it suitable for modifications aimed at enhancing its pharmacological properties while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using halogenated pyridine precursors and fluorinated amines. For example, demonstrates a similar synthesis of 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine via SNAr between 2-chloro-6-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride, achieving 84% yield. Key parameters include solvent choice (e.g., DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:halopyridine). Purification via column chromatography with dichloromethane/ethyl acetate gradients is recommended.

Q. How can spectroscopic techniques (NMR, XRD) confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure and verifying substituent positions. and 4 highlight combined experimental-computational approaches for similar bromopyridines, where / NMR and SC-XRD validated bond angles and electronic environments. For NMR, focus on splitting patterns of aromatic protons (e.g., -coupling between pyridine and pyrrolidine groups) and fluorine-fluorine coupling in the difluoropyrrolidine moiety.

Advanced Research Questions

Q. What computational methods (DFT, NLO modeling) are suitable for predicting the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) can model electronic properties (HOMO-LUMO gaps, dipole moments) and NLO responses. and 15 applied DFT to bromopyridines, correlating hyperpolarizability values with π-conjugation and electron-withdrawing groups. For accurate modeling, include solvent effects (PCM model) and compare results with experimental UV-Vis and second-harmonic generation (SHG) data.

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural characterization?

- Methodological Answer : Discrepancies in NMR/XRD data often arise from dynamic effects (e.g., rotamers in pyrrolidine) or crystal-packing forces. resolved such issues by performing temperature-dependent NMR and Hirshfeld surface analysis. For ambiguous cases, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and variable-temperature XRD to probe conformational flexibility.

Q. What strategies improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and bases (KCO) in anhydrous THF or dioxane. and 14 achieved >85% yields for similar bromopyridines using arylboronic acids (1.2 eq) at 80°C. Additives like TBAB (tetrabutylammonium bromide) can enhance solubility, while degassing solvents minimizes side reactions.

Specialized Applications

Q. How does the electron-deficient pyridine core influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The bromine atom acts as a leaving group for nucleophilic substitutions, while the difluoropyrrolidine enhances metabolic stability and bioavailability. and 9 highlight bromopyridines as intermediates in kinase inhibitor synthesis. To assess bioactivity, perform in vitro assays (e.g., enzyme inhibition) paired with DFT-derived electrostatic potential maps to identify reactive sites.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include controlling exothermic reactions during SNAr and minimizing halogenated byproducts. recommends stepwise temperature control and inline FTIR monitoring for large-scale SNAr. Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.